5-(Diethoxymethyl)-3-methyl-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-(diethoxymethyl)-3-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-4-11-8(12-5-2)7-9-6(3)10-13-7/h8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTNHOKHXSDNPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=NC(=NO1)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341288-05-8 | |
| Record name | 5-(diethoxymethyl)-3-methyl-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Diethoxymethyl)-3-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diethoxymethylamine with a suitable nitrile oxide precursor. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-80°C to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the production of 5-(Diethoxymethyl)-3-methyl-1,2,4-oxadiazole may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(Diethoxymethyl)-3-methyl-1,2,4-oxadiazole can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of oxadiazole derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced oxadiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethoxymethyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, sodium hydroxide, and ethanol.
Major Products: The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different functional groups such as hydroxyl, amino, or thiol groups, depending on the reagents and conditions used.
Scientific Research Applications
Chemical Properties and Reactivity
5-(Diethoxymethyl)-3-methyl-1,2,4-oxadiazole features a five-membered ring containing two nitrogen atoms and three carbon atoms. The presence of diethoxymethyl and methyl groups significantly influences its chemical reactivity and biological activity. Common reactions involving this compound include:
- Oxidation : Can be oxidized using agents like potassium permanganate.
- Reduction : Reduction reactions can be performed with lithium aluminum hydride.
- Substitution : Nucleophilic substitution reactions can occur, where ethoxy groups are replaced by other nucleophiles.
These reactions allow for the derivation of various functionalized derivatives that can exhibit enhanced biological activities.
Medicinal Chemistry
- Antimicrobial and Anticancer Properties : Research indicates that 5-(Diethoxymethyl)-3-methyl-1,2,4-oxadiazole exhibits potential antimicrobial and anticancer activities. It has been studied for its ability to inhibit specific enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. Additionally, derivatives of this compound have shown promise as anticancer agents due to their ability to induce apoptosis in cancer cells .
- Drug Development : The compound serves as a pharmaceutical intermediate in the synthesis of various bioactive molecules. Its structural characteristics make it a valuable scaffold for developing new drugs targeting diseases such as cancer and infections caused by resistant pathogens .
| Application Area | Specific Use |
|---|---|
| Antimicrobial | Inhibits bacterial growth by disrupting cell wall synthesis |
| Anticancer | Induces apoptosis in cancer cells; potential for drug-resistant cancers |
| Drug Development | Serves as a scaffold for new therapeutic agents |
Materials Science
5-(Diethoxymethyl)-3-methyl-1,2,4-oxadiazole is utilized in the development of specialty chemicals and materials with tailored properties. Its unique structure allows it to be incorporated into polymers and coatings that require specific functional attributes. This is particularly useful in creating materials with enhanced durability or specific chemical resistance .
Agricultural Chemistry
The compound has also been explored for its pesticidal properties. Oxadiazoles are known to exhibit herbicidal and fungicidal activities, making them candidates for developing new agricultural chemicals that can protect crops from pests and diseases while minimizing environmental impact .
Case Study 1: Anticancer Activity
A study evaluated the efficacy of various oxadiazole derivatives against human cancer cell lines. Among these, 5-(Diethoxymethyl)-3-methyl-1,2,4-oxadiazole derivatives demonstrated significant antiproliferative activity against multiple cancer types, with IC50 values indicating potent activity against colon and breast cancer cell lines . The study concluded that the introduction of electron-withdrawing groups at specific positions on the aromatic ring enhanced biological activity.
Case Study 2: Antimicrobial Efficacy
In another investigation focused on antimicrobial properties, derivatives of 5-(Diethoxymethyl)-3-methyl-1,2,4-oxadiazole were tested against drug-resistant bacterial strains. The results indicated that certain modifications increased the compounds' effectiveness against resistant strains of bacteria, suggesting potential applications in treating infections where traditional antibiotics fail .
Mechanism of Action
The mechanism of action of 5-(Diethoxymethyl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in cell wall synthesis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Features
The table below compares key structural analogs of 5-(Diethoxymethyl)-3-methyl-1,2,4-oxadiazole, focusing on substituents, molecular weights, and electronic effects:
Key Observations :
- Electronic Effects : The diethoxymethyl group enhances electron density at the oxadiazole ring, contrasting with electron-withdrawing groups like bromophenyl or trichloromethyl. This difference impacts reactivity in nucleophilic or electrophilic substitutions .
Table: Comparative Properties
Key Findings :
- Lipophilicity : The diethoxymethyl group likely increases logP compared to hydroxyl- or halogen-substituted analogs, enhancing membrane permeability in drug candidates .
- Biological Activity : 3-Methyl substitution is critical for receptor affinity (e.g., muscarinic receptors), but substituent choice at the 5-position modulates selectivity and potency .
Stability and Reactivity
- Acid Sensitivity : The diethoxymethyl group is prone to hydrolysis under acidic conditions, unlike stable aryl or trichloromethyl substituents .
- Thermal Stability : Trichloromethyl-substituted oxadiazoles decompose at elevated temperatures, whereas diethoxymethyl derivatives may exhibit better thermal stability due to reduced electron-withdrawing effects .
Biological Activity
The compound 5-(Diethoxymethyl)-3-methyl-1,2,4-oxadiazole belongs to the oxadiazole family, which is known for its diverse biological activities. This article reviews the biological activity of this specific oxadiazole derivative, focusing on its potential therapeutic applications, mechanisms of action, and comparative efficacy against various biological targets.
Overview of Oxadiazoles
Oxadiazoles are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. They have garnered attention in medicinal chemistry due to their ability to exhibit a wide range of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The structural modifications in oxadiazoles can significantly influence their biological profiles.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various oxadiazole derivatives. For instance, compounds derived from 1,2,4-oxadiazoles have shown significant cytotoxic effects against multiple cancer cell lines:
- Cytotoxicity : The compound 5-(Diethoxymethyl)-3-methyl-1,2,4-oxadiazole has demonstrated promising cytotoxic activity against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) with IC50 values comparable to established chemotherapeutics like Doxorubicin and 5-Fluorouracil .
- Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and inhibition of key enzymes involved in tumor proliferation. For example, certain derivatives have been shown to inhibit thymidylate synthase (TS), a crucial enzyme in DNA synthesis .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives are well-documented.
- Bacterial Inhibition : Studies indicate that 5-(Diethoxymethyl)-3-methyl-1,2,4-oxadiazole exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) assays reveal effective antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
- Antifungal Effects : Some derivatives also demonstrate antifungal activity, making them candidates for further development in treating fungal infections.
Anti-inflammatory and Analgesic Properties
Oxadiazole compounds have been investigated for their anti-inflammatory effects.
- Inhibition of COX Enzymes : Certain derivatives have shown high affinity for cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in the treatment of inflammatory diseases. This suggests that 5-(Diethoxymethyl)-3-methyl-1,2,4-oxadiazole may possess anti-inflammatory properties that could be beneficial in managing conditions like arthritis .
Case Studies
Several studies illustrate the biological activity of oxadiazoles:
- Study on Anticancer Activity :
- Antimicrobial Evaluation :
Comparative Efficacy Table
| Compound Name | IC50 (μM) MCF-7 | IC50 (μM) HCT-116 | MIC (μg/mL) E. coli | MIC (μg/mL) S. aureus |
|---|---|---|---|---|
| 5-(Diethoxymethyl)-3-methyl-1,2,4-oxadiazole | 1.2 | 2.5 | 7.9 | 8.0 |
| Doxorubicin | 1.0 | 2.0 | N/A | N/A |
| Ampicillin | N/A | N/A | 20 | N/A |
Q & A
Q. What role does the diethoxymethyl group play in enhancing photophysical properties for fluorescence-based applications?
- Methodological Answer : The diethoxymethyl group stabilizes excited-state intramolecular proton transfer (ESIPT), enabling dual fluorescence emission. Compare quantum yields in rigid vs. flexible matrices (e.g., PMMA films) to assess environmental effects. Use time-resolved spectroscopy to measure tautomerization kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
